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Compound of Interest

Compound Name:
Ethyl 4-azepan-1-yl-2,3,5-

trifluorobenzoate

CAS No.: 2197055-00-6

Cat. No.: B1414250

Get Quote

Executive Summary
Fluorinated azepanyl benzoate derivatives represent a specialized class of pharmacophores in

medicinal chemistry, merging the conformational flexibility of the seven-membered azepane

ring with the lipophilic, protein-binding capabilities of a benzoate moiety. The strategic

introduction of fluorine into the azepane scaffold is a high-precision tool used to modulate

basicity (pKa), enhance metabolic stability, and lock specific ring conformations via the

stereoelectronic gauche effect.

This guide provides a technical deep-dive into the design, synthesis, and pharmacological

evaluation of these derivatives, tailored for drug discovery professionals optimizing ligands for

GPCRs (e.g., Histamine H3, Serotonin 5-HT) and enzyme inhibitors.

Structural & Physicochemical Architecture
The Azepane Scaffold and Fluorine Substitution
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The azepane ring (hexamethyleneimine) is a flexible, seven-membered nitrogen heterocycle.[1]

Unlike the rigid pyrrolidine (5-membered) or chair-like piperidine (6-membered) rings, azepane

exists in a dynamic equilibrium of twist-chair and twist-boat conformers.

The Fluorine Effect:

Conformational Locking: Introducing a fluorine atom at the C3, C4, or C5 position creates a

"gauche effect" due to the interaction between the C–F bond and adjacent C–H or C–N

bonds. This restricts the ring's flexibility, potentially reducing the entropic penalty upon

binding to a protein target.

Basicity Modulation (pKa): The electronegative fluorine atom pulls electron density through

the

-framework (inductive effect). This lowers the pKa of the azepane nitrogen.

Unsubstituted Azepane pKa: ~10.5

3-Fluoroazepane pKa: ~8.5 – 9.0

Impact: Lowering pKa improves blood-brain barrier (BBB) permeability by increasing the

fraction of the neutral species at physiological pH (7.4) without abolishing the cation-pi

interactions necessary for receptor binding.

The Benzoate Moiety
The benzoate ester linkage serves two primary roles:

Lipophilic Anchor: The phenyl ring engages in

stacking or hydrophobic interactions within the receptor binding pocket.

Metabolic Liability: The ester bond is susceptible to plasma esterases. Fluorination of the

azepane ring can sterically hinder this hydrolysis or electronically stabilize the transition

state, prolonging the half-life (

).
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Data Summary: Fluorination Impact
The following table summarizes the theoretical shifts in physicochemical properties upon

fluorination of a generic azepanyl benzoate derivative.

Property
Non-Fluorinated
Reference

4-Fluoro-Azepanyl
Benzoate

Mechanism of
Change

pKa (Conj. Acid) 10.2 – 10.8 8.8 – 9.4

Inductive electron

withdrawal (

-effect)

LogP (Lipophilicity) 2.5 – 3.0 2.6 – 3.1

F is lipophilic but

polar; slight net

increase

Metabolic Low (< 20 min) Moderate (> 45 min)

Blockade of P450

oxidation sites; steric

protection of ester

Conformation
Fluxional (High

Entropy)

Rigidified (Low

Entropy)

Stereoelectronic

gauche effect

Synthesis Strategies
The synthesis of fluorinated azepanyl benzoates requires a convergent approach: constructing

the chiral fluorinated azepane core followed by esterification.

Core Logic: Ring Expansion
Direct fluorination of azepane is non-selective. The authoritative method involves the ring

expansion of prolinol derivatives. This transfers the chirality of the starting material (L-proline)

to the final azepane, ensuring enantiopurity—critical for clinical candidates.

Synthetic Workflow Visualization
The following diagram outlines the "De Novo" synthesis pathway utilizing a ring-expansion

strategy.
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Figure 1: Convergent synthesis of fluorinated azepanyl benzoates via aziridinium ring

expansion.[2]

Detailed Protocol: Esterification of 4-Fluoroazepan-4-ol
Objective: Coupling of 4-fluoroazepan-4-ol with 4-chlorobenzoyl chloride.

Reagents:

4-Fluoroazepan-4-ol (1.0 eq) [Synthesized via ring expansion]

4-Chlorobenzoyl chloride (1.2 eq)

Triethylamine (TEA) (2.0 eq)

Dichloromethane (DCM) (Anhydrous)

DMAP (0.1 eq, Catalyst)

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve 4-fluoroazepan-4-ol (1.0 mmol) in anhydrous DCM (10 mL).

Base Addition: Cool the solution to 0°C using an ice bath. Add TEA (2.0 mmol) followed by

DMAP (0.1 mmol). Stir for 10 minutes.

Acylation: Dropwise add 4-chlorobenzoyl chloride (1.2 mmol) dissolved in DCM (2 mL) over

15 minutes.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor

via TLC (System: 5% MeOH in DCM).

Quench & Workup: Quench with saturated

solution (10 mL). Extract the aqueous layer with DCM (3 x 10 mL).

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify residue via flash column chromatography (Silica gel,
Gradient: 0-10% MeOH/DCM).

Validation Check:

1H NMR: Look for the downfield shift of the proton alpha to the ester oxygen (typically

5.0–5.5 ppm).

19F NMR: Confirm presence of fluorine signal (typically

-170 to -190 ppm depending on geminal/vicinal protons).

Pharmacological Profiling & SAR
Structure-Activity Relationship (SAR) Logic
When designing these derivatives, the placement of fluorine is not arbitrary. It is a probe for the

binding pocket's electronic and steric requirements.

C3-Fluorination: Affects the basicity of the nitrogen most strongly due to proximity (2-bond

distance). Used to fine-tune pKa.[3]

C4/C5-Fluorination: Primarily affects ring pucker and remote metabolic oxidation.

Benzoate Substitution: Electron-withdrawing groups (EWGs) on the benzoate (e.g.,

,

) increase the ester's susceptibility to hydrolysis but may enhance lipophilic binding.
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Mechanism of Action Visualization
The following diagram illustrates the interaction logic for a generic GPCR target (e.g., H3

Receptor).
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Figure 2: Pharmacophore mapping of fluorinated azepanyl benzoates within a theoretical

binding pocket.

Metabolic Stability Assay Protocol
Rationale: The benzoate ester is the "soft spot" of the molecule. This assay determines if

fluorination successfully protects the molecule from rapid degradation.

Protocol:

Incubation: Incubate test compound (1

M) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH
7.4).

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

Sampling: Aliquot samples at

minutes.

Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (IS).
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Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot

vs. time. The slope

gives

.

Self-Validating Control:

Positive Control: Testosterone (High clearance) or Diclofenac.

Negative Control: Warfarin (Low clearance).

Acceptance Criteria: If controls deviate by >20% from historical data, the assay is invalid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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